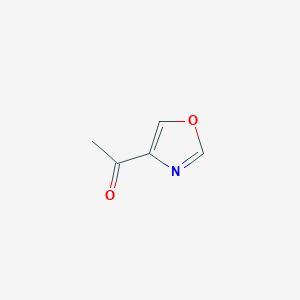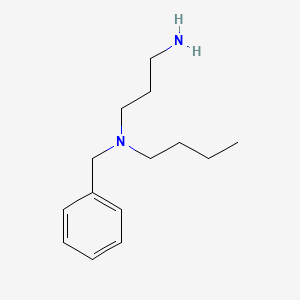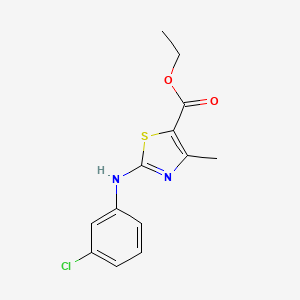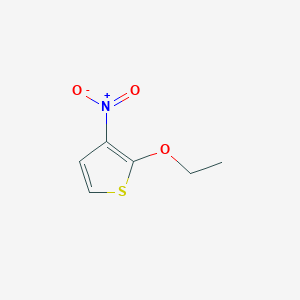![molecular formula C8H9N5 B3158616 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine CAS No. 859320-59-5](/img/structure/B3158616.png)
6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine
Descripción general
Descripción
“6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine” is a chemical compound with the molecular formula C8H9N5 . It is a derivative of the cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine class .
Synthesis Analysis
The synthesis of similar compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit tubulin polymerization , which could suggest a similar mechanism for this compound.
Biochemical Pathways
If it acts similarly to related compounds, it may interfere with cell cycle regulation and tubulin polymerization, affecting cell division and potentially leading to cell death .
Result of Action
If it acts similarly to related compounds, it may inhibit cell division and potentially lead to cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine in lab experiments is its small size and unique structure, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the development of more efficient synthesis methods for this compound and its derivatives could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, this compound has been studied for its ability to modulate the immune system and as a potential immunotherapy agent.
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The inhibition of RIPK1 by this compound can prevent necroptosis, thereby protecting cells from death in certain pathological conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting RIPK1, this compound can alter the necroptotic signaling pathway, leading to changes in gene expression and metabolic activity . These changes can have significant implications for cell survival and function, particularly in disease contexts where necroptosis is dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition can lead to a decrease in necroptotic cell death, highlighting the potential therapeutic applications of this compound in conditions where necroptosis contributes to disease pathology.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of necroptosis and potential alterations in cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound can effectively inhibit necroptosis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. These findings underscore the importance of careful dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cellular processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy and minimizing off-target effects.
Propiedades
IUPAC Name |
1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-5-2-1-3-6(5)12-8-10-4-11-13(7)8/h4H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQBKTYGTJTOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N3C(=NC=N3)N=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)






![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)





![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)